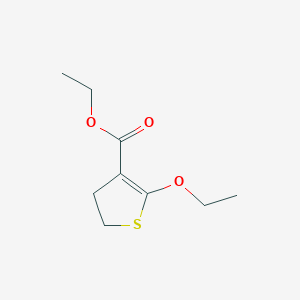
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate (EEDTC) is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid that has a strong odor and is used in a variety of scientific research applications. EEDTC is a thiophene derivative that has shown promising results in the field of organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to have antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its ease of synthesis. The reaction conditions are mild, and the yield of the product is high. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is also stable under a wide range of conditions, making it a versatile compound for use in various lab experiments. However, one of the limitations of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its strong odor, which can be a problem in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. One of the most promising areas is the development of new drugs based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. Its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Another area of research is the use of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as a ligand in coordination chemistry. Its unique structure and reactivity make it a potentially useful ligand for the synthesis of new coordination complexes. Finally, the synthesis of new heterocyclic compounds based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is an area of ongoing research, with the potential for the discovery of new bioactive molecules.
Synthesemethoden
The synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves the reaction of ethyl 2-bromo-4,5-dihydrothiophene-3-carboxylate with sodium ethoxide in ethanol. The reaction proceeds through an SN2 mechanism, resulting in the formation of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as the main product. This method is simple and efficient, making it a popular choice for the synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has a wide range of scientific research applications. One of its primary uses is in the field of organic synthesis, where it is used as a building block for the synthesis of various heterocyclic compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of other bioactive molecules.
Eigenschaften
CAS-Nummer |
158875-36-6 |
|---|---|
Produktname |
Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate |
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
JKZHINMXHMGIAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Kanonische SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Synonyme |
3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
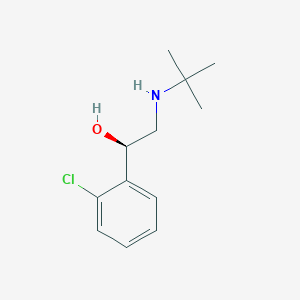


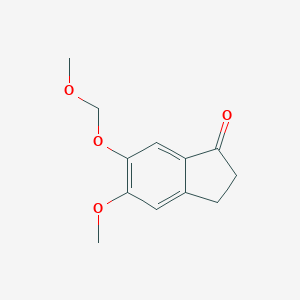

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
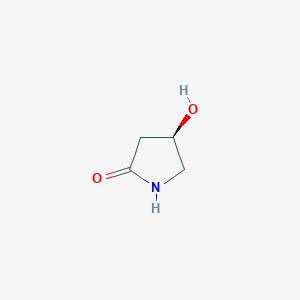

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
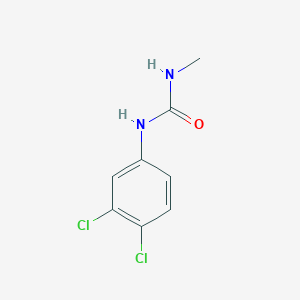
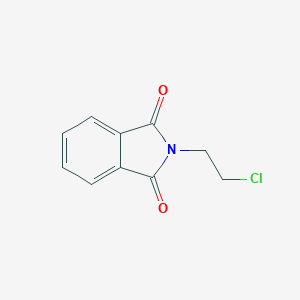
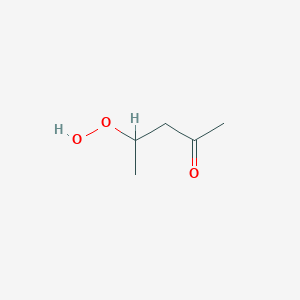
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)